molecular formula C21H40O2 B8344210 Isopropenyl stearate

Isopropenyl stearate

Cat. No. B8344210
M. Wt: 324.5 g/mol
InChI Key: HKKOVPPBQKFVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04091005

Procedure details

When the reaction was completed, spent MAPP gas was removed from the product mixture in flash chamber 14. Gases were vented overhead and a liquid seal (not shown) was maintained at the bottom drain 15 to prevent leakage of spent gases into the atmosphere. A sight glass was provided in the barricade to permit remote manual control of the liquid level in chamber 14. Liquid exiting from the flash chamber was at a temperature of about 280° F and contained no apparent dissolved gas. Since isopropenyl stearate reacts slowly with stearic acid to form stearic anhydride the reaction was quenched by rapidly solidifying the product on double drum flaker 16. Drum clearance was 0.044 inches and the drums were cooled by circulating water at a temperature of about 50° F at a rate of about 2.9 gallons per minute. The product, an amorphous solid, was scraped from the drums with doctor blades.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC#C.C=C=C.[C:7](OC(C)=C)(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[C:30]([OH:49])(=[O:48])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47]>>[C:30]([O:49][C:7](=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:48])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#C.C=C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OC(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed from the product mixture in flash chamber 14
CUSTOM
Type
CUSTOM
Details
a liquid seal (not
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at the bottom drain 15
CUSTOM
Type
CUSTOM
Details
A sight glass was provided in the barricade
CUSTOM
Type
CUSTOM
Details
was at a temperature of about 280° F
DISSOLUTION
Type
DISSOLUTION
Details
no apparent dissolved gas

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OC(CCCCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.